molecular formula C9H5ClFN B8052678 5-Chloro-8-fluoroquinoline CAS No. 500579-51-1

5-Chloro-8-fluoroquinoline

Cat. No.: B8052678
CAS No.: 500579-51-1
M. Wt: 181.59 g/mol
InChI Key: DXVDGTQTVXVHAG-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a compound of significant interest in various fields.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-fluoroquinoline typically involves the direct fluorination and chlorination of quinoline derivatives. One common method includes the electrophilic substitution of quinoline, where a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline, and 5,8-difluoroquinoline is formed . Another approach involves the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound often employs large-scale electrophilic substitution reactions, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities and different chemical properties .

Comparison with Similar Compounds

Comparison: 5-Chloro-8-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. Compared to other fluoroquinolines, it exhibits a broader spectrum of antibacterial activity and better penetration through cell membranes .

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-chloro-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDGTQTVXVHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310916
Record name 5-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500579-51-1
Record name 5-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500579-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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